molecular formula C17H14ClF3N4O B11001507 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11001507
M. Wt: 382.8 g/mol
InChI Key: LOAHJGUAUVIEKX-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a trifluoromethyl group, a triazolopyridine moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable triazolopyridine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. For instance, its analgesic properties may be mediated through interaction with opioid receptors, modulating pain perception pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of a trifluoromethyl group and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClF3N4O

Molecular Weight

382.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H14ClF3N4O/c18-13-8-7-11(10-12(13)17(19,20)21)22-16(26)6-3-5-15-24-23-14-4-1-2-9-25(14)15/h1-2,4,7-10H,3,5-6H2,(H,22,26)

InChI Key

LOAHJGUAUVIEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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